molecular formula C5H12ClNO3 B13481133 Methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride

Methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride

Cat. No.: B13481133
M. Wt: 169.61 g/mol
InChI Key: QBCQBDXUCXGHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an amino group, a hydroxymethyl group, and a methyl ester group. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride typically involves the reaction of 3-amino-2-(hydroxymethyl)propanoic acid with methanol in the presence of hydrochloric acid. The reaction conditions usually include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol

    Catalyst: Hydrochloric acid

The reaction proceeds through esterification, where the carboxylic acid group of 3-amino-2-(hydroxymethyl)propanoic acid reacts with methanol to form the methyl ester, followed by the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:

    Batch or continuous reactors: To control the reaction conditions and optimize yield.

    Purification steps: Such as crystallization or recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-amino-2-(carboxymethyl)propanoate.

    Reduction: Formation of 3-amino-2-(hydroxymethyl)propane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can influence enzyme activity, metabolic pathways, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride
  • Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride
  • Methyl 3-[methyl(2-phenoxycyclohexyl)amino]propanoate hydrochloride

Uniqueness

Methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a hydroxymethyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C5H12ClNO3

Molecular Weight

169.61 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-hydroxypropanoate;hydrochloride

InChI

InChI=1S/C5H11NO3.ClH/c1-9-5(8)4(2-6)3-7;/h4,7H,2-3,6H2,1H3;1H

InChI Key

QBCQBDXUCXGHAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN)CO.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.